tert-butyl N-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperidin-3-yl}carbamate
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Overview
Description
tert-butyl N-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperidin-3-yl}carbamate is a chemical compound with the molecular formula C15H21F3N4O5S. It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to a pyrimidine ring, and a piperidine ring linked to a tert-butyl carbamate group.
Preparation Methods
The synthesis of tert-butyl N-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperidin-3-yl}carbamate involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
tert-butyl N-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperidin-3-yl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperidin-3-yl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperidin-3-yl}carbamate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is known to be a good leaving group, facilitating nucleophilic substitution reactions. The compound may also interact with enzymes and receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
tert-butyl N-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperidin-3-yl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperidin-4-yl}carbamate: Similar structure but with a different position of the piperidine ring.
tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate: Contains a trifluoromethyl group instead of a trifluoromethanesulfonate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21F3N4O5S |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidin-4-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H21F3N4O5S/c1-14(2,3)26-13(23)20-10-5-4-8-22(9-10)12-19-7-6-11(21-12)27-28(24,25)15(16,17)18/h6-7,10H,4-5,8-9H2,1-3H3,(H,20,23) |
InChI Key |
UKFGAHMYGNZWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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